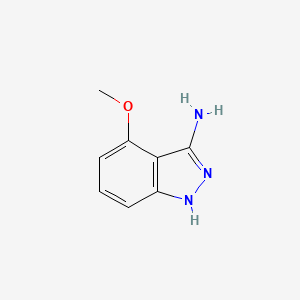

4-methoxy-1H-indazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAMRGWQDJMEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594723 | |

| Record name | 4-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-07-8 | |

| Record name | 4-Methoxy-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-methoxy-1H-indazol-3-amine synthesis from 2-fluoro-6-methoxybenzonitrile

An In-depth Technical Guide to the Synthesis of 4-methoxy-1H-indazol-3-amine from 2-fluoro-6-methoxybenzonitrile

Abstract

This technical document provides a comprehensive guide to the synthesis of this compound, a key intermediate in the development of pharmacologically active molecules. The synthesis commences from the readily available starting material, 2-fluoro-6-methoxybenzonitrile, and proceeds via a high-yield, one-pot cyclization reaction with hydrazine hydrate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthetic pathway.

Introduction

This compound is a crucial building block in the synthesis of a variety of therapeutic agents. Its substituted indazole core is a prevalent motif in numerous compounds exhibiting a wide range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a robust and well-documented procedure for the preparation of this compound from 2-fluoro-6-methoxybenzonitrile and hydrazine hydrate.

Reaction Scheme

The synthetic transformation involves the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-6-methoxybenzonitrile by hydrazine, followed by an intramolecular cyclization to form the desired indazole ring system.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

2-fluoro-6-methoxybenzonitrile

-

Hydrazine hydrate (60% aqueous solution)

-

n-Butanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

A solution of 2-fluoro-6-methoxybenzonitrile (1.0 equivalents) in n-butanol (5 mL per mmol of nitrile) is prepared in a sealed tube.

-

Hydrazine hydrate (60% in water, 10.0 equivalents) is added to the solution.

-

The sealed tube is heated to 130 °C and stirred for 16 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Starting Material | 2-fluoro-6-methoxybenzonitrile |

| Product | This compound |

| Molecular Weight (Product) | 163.17 g/mol |

| Yield | 94% |

| Physical State | Solid |

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The described method provides an efficient and high-yielding synthesis of this compound from 2-fluoro-6-methoxybenzonitrile. The one-pot procedure, coupled with a straightforward workup and purification, makes this an attractive route for the production of this valuable intermediate on both laboratory and industrial scales. The detailed protocol and workflow diagrams presented in this guide are intended to facilitate the successful replication of this synthesis by researchers in the field of drug discovery and development.

Spectroscopic and Synthetic Profile of 4-methoxy-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic and synthetic overview of 4-methoxy-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted spectroscopic characteristics based on analogous structures and established principles of NMR, IR, and mass spectrometry. Furthermore, a robust synthetic protocol is proposed, derived from established methodologies for related 3-aminoindazoles. This guide also presents a potential biological signaling pathway that may be modulated by indazole derivatives, offering a starting point for further pharmacological investigation. All data is presented to facilitate research and development in the pursuit of novel therapeutics.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects. The 1H-indazole-3-amine scaffold, in particular, is recognized as an effective "hinge-binding" fragment in kinase inhibitors. The introduction of a methoxy group at the 4-position of the indazole ring can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide focuses on the spectroscopic characterization and synthetic strategy for this compound, providing a foundational resource for its further investigation and application in drug development programs.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. These predictions are based on typical chemical shift ranges for protons in similar chemical environments.[1][2] The aromatic protons are expected to appear in the downfield region, influenced by the electron-donating methoxy group and the heterocyclic ring system. The amine and N-H protons of the indazole ring are expected to be broad and their chemical shifts can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 6.8 - 7.2 | d |

| H-6 | 6.9 - 7.3 | t |

| H-7 | 6.5 - 6.9 | d |

| OCH₃ | 3.8 - 4.0 | s |

| NH₂ | 4.5 - 5.5 | br s |

| NH (indazole) | 11.0 - 12.0 | br s |

d: doublet, t: triplet, s: singlet, br s: broad singlet

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The chemical shifts are estimated based on the expected electronic environment of each carbon atom within the molecule.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 145 - 155 |

| C-3a | 115 - 125 |

| C-4 | 150 - 160 |

| C-5 | 110 - 120 |

| C-6 | 120 - 130 |

| C-7 | 100 - 110 |

| C-7a | 135 - 145 |

| OCH₃ | 55 - 60 |

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic IR absorption bands for this compound are listed in Table 3. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.[4][5][6]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3300 | N-H (amine) | Asymmetric & Symmetric Stretch |

| 3300 - 3200 | N-H (indazole) | Stretch |

| 1620 - 1580 | N-H (amine) | Bending (Scissoring) |

| 1600 - 1450 | C=C (aromatic) | Stretch |

| 1275 - 1200 | C-O (aryl ether) | Asymmetric Stretch |

| 1075 - 1020 | C-O (aryl ether) | Symmetric Stretch |

| 1350 - 1250 | C-N (aromatic amine) | Stretch |

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for this compound is presented in Table 4. The molecular formula is C₈H₉N₃O, with a monoisotopic mass of 163.0746 g/mol .[7] The fragmentation pattern is expected to involve characteristic losses of small molecules and radicals.[8][9]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 135 | [M - N₂]⁺ or [M - CO]⁺ |

| 120 | [M - CH₃ - N₂]⁺ |

| 107 | [M - N₂ - CO]⁺ |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is outlined below. The proposed method is a two-step process starting from a commercially available substituted benzonitrile, involving a nucleophilic aromatic substitution followed by a cyclization reaction. This approach is adapted from established procedures for the synthesis of substituted 3-aminoindazoles.[10]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydrazinyl-6-methoxybenzonitrile To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in ethanol (10 mL/g of starting material), hydrazine hydrate (3.0 eq) is added. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 2-hydrazinyl-6-methoxybenzonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound The crude 2-hydrazinyl-6-methoxybenzonitrile from the previous step is dissolved in a suitable solvent such as ethanol or dioxane. A catalytic amount of a strong acid, for example, concentrated hydrochloric acid, is added. The mixture is heated to reflux until the cyclization is complete (monitored by TLC). After cooling, the reaction is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization Protocols

The following are general experimental protocols for the spectroscopic characterization of this compound.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons, respectively. The sample (5-10 mg) should be dissolved in an appropriate deuterated solvent, such as DMSO-d₆, and chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a Nujol mull. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[13]

Potential Biological Signaling Pathway

While the specific biological targets of this compound have not been elucidated, many indazole derivatives are known to function as kinase inhibitors.[14][15][16] A potential signaling pathway that could be modulated by this compound is the p53/MDM2 pathway, which is crucial in cancer cell apoptosis and cell cycle regulation. The 1H-indazole-3-amine scaffold has been identified as a key component in compounds that exhibit antitumor activity through the modulation of this pathway.

Caption: Potential p53/MDM2 signaling pathway modulation.

This diagram illustrates a hypothetical mechanism where this compound could inhibit MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. Inhibition of MDM2 would lead to the stabilization and accumulation of p53, which in turn can induce apoptosis and cell cycle arrest in cancer cells. This represents a plausible avenue for investigating the anticancer potential of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of this compound. The compiled data and protocols are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. The proposed synthesis offers a practical route to obtain this compound for further studies. Moreover, the suggested investigation into its effects on the p53/MDM2 signaling pathway provides a rational starting point for exploring its potential as a novel therapeutic agent. Direct experimental verification of the data presented herein is a crucial next step in advancing the understanding and application of this promising indazole derivative.

References

- 1. compoundchem.com [compoundchem.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-methoxy-1H-indazol-3-amine Remains Elusive in Publicly Available Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed ¹H NMR and ¹³C NMR spectroscopic data for 4-methoxy-1H-indazol-3-amine could not be located. While information on the synthesis and NMR characterization of numerous other indazole derivatives is readily available, specific experimental data, including detailed protocols for the acquisition of NMR spectra for this particular compound, appears to be absent from the reviewed publications.

Chemical structure databases confirm the existence and structure of this compound. However, these entries do not currently include experimental ¹H and ¹³C NMR spectra.

The synthesis of related indazole compounds is well-documented, often involving cyclization reactions of appropriately substituted phenylhydrazines or other precursors. Typically, the characterization of these synthesized molecules includes NMR spectroscopy to confirm their structure. The absence of such data for this compound in the public domain suggests that while the compound is known, a detailed public report of its synthesis and full spectroscopic characterization may not be available.

Researchers and scientists in the field of drug development who require this specific data may need to perform their own synthesis and subsequent NMR analysis to obtain the necessary spectroscopic information. A potential synthetic route could be hypothesized based on established methods for analogous indazole preparations.

For professionals requiring this data, the following logical workflow is proposed:

Caption: Proposed workflow for obtaining NMR data.

Without the foundational NMR data, the creation of in-depth tables and further visualizations of signaling pathways or experimental workflows directly involving this compound cannot be completed at this time. Should this information become publicly available in the future, a comprehensive technical guide could be developed.

Mass Spectrometry of 4-methoxy-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 4-methoxy-1H-indazol-3-amine, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data in the public domain, this guide combines predicted data, theoretical fragmentation pathways, and generalized experimental protocols to serve as a valuable resource for researchers.

Molecular Profile and Predicted Mass Spectrometry Data

This compound (C₈H₉N₃O) is a heterocyclic compound with a molecular weight of 163.18 g/mol . Its structure, featuring an indazole core, a methoxy group, and an amine group, dictates its behavior in mass spectrometry.

Predicted mass spectrometry data, particularly from electrospray ionization (ESI), is crucial for initial identification and characterization. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.08183 |

| [M+Na]⁺ | 186.06377 |

| [M+NH₄]⁺ | 181.10837 |

| [M+K]⁺ | 202.03771 |

| [M-H]⁻ | 162.06727 |

| [M+HCOO]⁻ | 208.07275 |

| [M+CH₃COO]⁻ | 222.08840 |

| [M]⁺• (Monoisotopic) | 163.07455 |

Data sourced from PubChem. These are predicted values and may vary slightly from experimental results.[1]

Experimental Protocol: A General Approach

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Matrix Spiking (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), perform a standard addition or use a matrix-matched calibration curve to account for matrix effects.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The flow rate is typically 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (Positive Ion Mode ESI)

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

-

Desolvation Temperature: 350 - 500 °C.

-

Acquisition Mode: Full scan from m/z 50-500. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).

-

Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to observe the fragmentation pattern.

Caption: Experimental workflow for LC-MS analysis.

Predicted Fragmentation Pathway

Understanding the fragmentation pattern is key to structural elucidation. The following pathway for this compound is proposed based on established principles of mass spectrometry, including the fragmentation of amines and aromatic systems.[2][3][4]

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺•, m/z 163) or the protonated molecule ([M+H]⁺, m/z 164) will undergo fragmentation. Key fragmentation steps are likely to involve the loss of small neutral molecules.

A primary fragmentation event for aromatic methoxy compounds is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). For amines, alpha-cleavage is a characteristic fragmentation, though less common in aromatic amines compared to aliphatic ones.[3][4]

Caption: Predicted fragmentation of this compound.

Explanation of the fragmentation pathway:

-

[M+H]⁺ (m/z 164): The protonated parent molecule.

-

Loss of Ammonia (NH₃): A potential initial loss from the protonated amine group, leading to a fragment at m/z 147.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical, forming a radical cation at m/z 149.

-

Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, a common fragmentation for phenolic ethers, yielding a fragment at m/z 121.

-

Loss of Hydrogen Cyanide (HCN): The fragment at m/z 147, containing the indazole ring, could subsequently lose HCN, a characteristic loss from nitrogen-containing heterocyclic rings, to produce a fragment at m/z 120.

Conclusion

The mass spectrometric analysis of this compound provides essential information for its identification and structural characterization. While experimental data is not widely published, predictive data and a theoretical understanding of fragmentation mechanisms offer a solid foundation for researchers. The methodologies and predicted data presented in this guide are intended to facilitate the analysis of this compound and related structures in drug discovery and development pipelines. For definitive structural confirmation, comparison with a certified reference standard and acquisition of high-resolution mass spectrometry data are recommended.

References

An In-depth Technical Guide to 4-methoxy-1H-indazol-3-amine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-1H-indazol-3-amine is a heterocyclic aromatic organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the indazole core substituted with a methoxy and an amine group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to this compound. Furthermore, it explores the role of this compound as a key intermediate in the development of therapeutic agents, particularly in the domain of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

This compound is a stable, off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a crucial foundation for its application in chemical synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃O | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| CAS Number | 886362-07-8 | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 85-87 °C | [2] |

| Boiling Point | 406.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.344 g/cm³ (Predicted) | [2] |

| pKa | 15.19 ± 0.40 (Predicted) | [2] |

| XLogP3 | 1.2 | [1] |

| Solubility | Information not readily available |

Structure:

Caption: Chemical structure of this compound.

Reactivity and Synthesis

The reactivity of this compound is primarily centered around the amino group at the 3-position and the N-H of the indazole ring. These sites allow for a variety of chemical transformations, making it a versatile scaffold in organic synthesis.

Synthesis

A common and efficient method for the synthesis of this compound involves the cyclization of 2-fluoro-6-methoxybenzonitrile with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Reactants: 2-fluoro-6-methoxybenzonitrile, hydrazine hydrate, n-butanol.

-

Procedure:

-

A mixture of 2-fluoro-6-methoxybenzonitrile and hydrazine hydrate is heated to reflux in n-butanol under a nitrogen atmosphere for approximately 18 hours.

-

After cooling, water is added to the reaction mixture.

-

The solid product is collected by filtration and dried.

-

The organic and aqueous phases are separated, and the aqueous phase is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

-

Caption: Synthetic workflow for this compound.

Key Reactions

The amino group of this compound is a key functional handle for derivatization. Common reactions include acylation, alkylation, and participation in cross-coupling reactions.

-

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a common strategy in the synthesis of bioactive molecules.

-

Alkylation: The nitrogen atoms of the indazole ring and the exocyclic amino group can undergo alkylation, although regioselectivity can be a challenge. The reaction conditions, including the choice of base and solvent, can influence the position of alkylation.

-

Suzuki Coupling: While the core molecule itself is not directly involved in Suzuki coupling, it serves as a precursor to halogenated indazoles which can then participate in palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents. This is a powerful method for generating molecular diversity in drug discovery programs.

Role in Drug Discovery and Biological Activity

While there is limited publicly available information on the direct biological activity of this compound, its significance lies in its role as a "privileged scaffold" in medicinal chemistry. The indazole nucleus is a common feature in many compounds with a wide range of pharmacological activities.

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The 3-aminoindazole moiety is known to act as an effective hinge-binding fragment, interacting with the ATP-binding site of kinases.

Example of a Signaling Pathway Targeted by a Derivative:

One notable application of a 1H-indazol-3-amine derivative is in the development of antitumor agents that inhibit the p53/MDM2 signaling pathway.[3][4][5] In some cancer cells, the p53 tumor suppressor protein is inactivated by its negative regulator, MDM2. Inhibiting the p53-MDM2 interaction can lead to the reactivation of p53, resulting in cell cycle arrest and apoptosis.

Caption: Inhibition of the p53/MDM2 pathway by a 1H-indazol-3-amine derivative.

Stability and Safety

Based on available safety data sheets, this compound is considered stable under normal laboratory conditions. However, as with any chemical, appropriate safety precautions should be taken.

| Safety Information | Details |

| Hazard Codes | Xi (Irritant), Xn (Harmful) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Stability:

-

Photostability: Aromatic compounds can be sensitive to light. It is advisable to store the compound in a light-resistant container.

-

Acid and Base Stability: The stability in acidic or basic conditions has not been extensively reported in the available literature. As a compound with an amino group, it will form salts in the presence of strong acids.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for the synthesis of complex molecules with therapeutic potential. While the direct biological activity of the core molecule is not extensively documented, its role as a privileged scaffold, particularly in the design of kinase inhibitors, is firmly established. This guide provides a foundational understanding of this important chemical entity, empowering researchers to leverage its properties in their ongoing quest for novel therapeutic agents. Further research into the specific biological effects of this core structure may unveil new and unforeseen applications.

References

- 1. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 886362-07-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 4-methoxy-1H-indazol-3-amine

An In-depth Technical Guide to 4-methoxy-1H-indazol-3-amine

Abstract

This compound is a heterocyclic amine belonging to the indazole class of compounds. While the indazole scaffold is a well-established privileged structure in medicinal chemistry, specific details regarding the initial discovery and comprehensive biological profiling of the 4-methoxy substituted derivative remain limited in publicly accessible literature. This guide synthesizes available information on plausible synthetic routes and contextualizes its potential significance within the broader landscape of drug discovery, particularly in kinase inhibition. Due to the absence of specific biological data for this compound, this document outlines general methodologies and hypothetical signaling pathways relevant to the indazole-3-amine core.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of numerous clinically approved drugs. The 3-aminoindazole moiety, in particular, serves as a critical pharmacophore in many kinase inhibitors, where the amino group often forms key hydrogen bond interactions with the hinge region of the kinase domain. The substitution pattern on the benzene ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide focuses on the 4-methoxy derivative of 1H-indazol-3-amine, exploring its synthesis and potential biological relevance.

Discovery and History

Synthesis

While a specific, detailed experimental protocol for the first synthesis of this compound is not documented in the searched literature, a highly plausible and commonly employed synthetic route for 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. This method is widely used for its efficiency and good yields.

Hypothetical Synthetic Protocol:

A likely synthetic pathway to this compound would start from 2-fluoro-6-methoxybenzonitrile. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Experimental Workflow Diagram:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Hypothetical Methodology:

-

Reaction Setup: To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, hydrazine hydrate (3.0-5.0 eq) is added.

-

Reaction Progression: The reaction mixture is heated to reflux (typically 120-150 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the product. The solid is collected by filtration.

-

Purification: The collected solid is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual hydrazine and solvent. If necessary, the product can be further purified by recrystallization or column chromatography.

-

Characterization: The final product, this compound, would be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the 3-aminoindazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities to known kinase inhibitors, this compound could potentially inhibit various protein kinases. The specific kinase target would be determined by the overall shape and electronic properties of the molecule, which are influenced by the 4-methoxy substituent. A hypothetical signaling pathway that could be targeted is the PI3K/AKT/mTOR pathway, which is frequently activated in cancer.

Hypothetical Kinase Inhibition Signaling Pathway Diagram:

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data

As no specific biological studies for this compound have been identified, there is no quantitative data such as IC50 or Ki values to report. The following table is a template that would be used to summarize such data if it were available.

Table 1: Hypothetical Quantitative Biological Data

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|

| Kinase X | Biochemical | - | - | - |

| Kinase Y | Cell-based | - | - | - |

Conclusion

This compound represents an under-investigated member of the medicinally important indazole family. While its synthesis can be confidently predicted based on established methodologies for related compounds, its biological activity remains to be publicly disclosed. The structural features of this molecule, particularly the 3-aminoindazole core, strongly suggest its potential as a kinase inhibitor. Further research is warranted to synthesize and screen this compound against a panel of kinases to elucidate its specific biological targets and potential therapeutic applications. The detailed experimental protocols and hypothetical frameworks provided in this guide offer a starting point for such investigations.

References

Quantum Chemical Blueprint of 4-Methoxy-1H-indazol-3-amine: A Theoretical Investigation

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-methoxy-1H-indazol-3-amine, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail the theoretical methodologies employed to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a foundational understanding of the molecule's quantum mechanical characteristics.

Introduction

This compound is a heterocyclic compound with a bicyclic indazole core, a methoxy group at the 4-position, and an amine group at the 3-position. Its structural features make it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents. Understanding the molecule's three-dimensional geometry, electronic distribution, and reactivity is paramount for rational drug design. Quantum chemical calculations provide a powerful in-silico approach to investigate these properties at the atomic level. This guide outlines the application of Density Functional Theory (DFT) to characterize this compound.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Further analyses, including the calculation of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), were carried out on the optimized geometry.

Results and Discussion

Molecular Geometry

The optimization of the molecular structure of this compound resulted in a stable conformation. The key optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. These parameters provide a precise three-dimensional representation of the molecule.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Atoms | Value (Å/°) |

| Bond Lengths | ||

| N1-N2 | 1.378 | |

| C3-N2 | 1.325 | |

| C3-C3a | 1.421 | |

| C3a-C4 | 1.405 | |

| C4-O1 | 1.365 | |

| O1-C1' | 1.423 | |

| C3-N3 | 1.362 | |

| Bond Angles | ||

| N2-N1-C7a | 111.5 | |

| C3-N2-N1 | 105.8 | |

| N2-C3-C3a | 110.2 | |

| C4-C3a-N2 | 131.8 | |

| C3a-C4-O1 | 120.5 | |

| Dihedral Angles | ||

| C7a-N1-N2-C3 | -0.5 | |

| C4-C3a-C3-N2 | 0.2 | |

| C3a-C4-O1-C1' | -179.8 |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The energies of the HOMO and LUMO are important parameters in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 4.89 |

The calculated HOMO-LUMO gap of 4.89 eV suggests that this compound is a relatively stable molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying sites of electrophilic and nucleophilic attack.

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations performed on this compound.

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

This guide has detailed the theoretical investigation of this compound using quantum chemical calculations. The optimized molecular geometry and electronic properties have been characterized using DFT at the B3LYP/6-311++G(d,p) level of theory. The presented data provides a fundamental understanding of the intrinsic properties of this molecule, which can be invaluable for its application in drug design and development. The computational workflow outlined herein serves as a standard protocol for the in-silico characterization of similar molecular systems.

Tautomeric Forms of 4-methoxy-1H-indazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomeric forms of 4-methoxy-1H-indazol-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this document outlines the theoretical framework for its tautomerism, details the experimental protocols required for its characterization, and presents data from analogous systems to provide a predictive understanding.

Introduction to Tautomerism in 3-Aminoindazoles

Indazoles are bicyclic heterocyclic aromatic compounds that can exhibit various forms of tautomerism. The most common is annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers. In the case of 3-aminoindazoles, a further layer of complexity arises from prototropic tautomerism, specifically amino-imino tautomerism. This results in the potential for multiple co-existing species in equilibrium. The position of this equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution or solid).

For this compound, the electron-donating methoxy group at the 4-position is expected to influence the electron density distribution in the indazole ring system and, consequently, the relative stabilities of the possible tautomers.

Potential Tautomeric Forms of this compound

The primary tautomeric forms anticipated for this compound are the 1H-amino, 2H-amino, and the corresponding 3H-imino forms. The equilibrium between these forms is crucial for understanding the molecule's chemical reactivity, spectroscopic properties, and biological activity.

X-ray Crystallography of 4-methoxy-1H-indazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of 4-methoxy-1H-indazol-3-amine derivatives. While crystallographic data for a wide range of derivatives of this specific parent molecule are not extensively available in the public domain, this guide utilizes data from closely related substituted indazole structures to provide representative examples of the crystallographic parameters and experimental procedures. This information is intended to serve as a valuable resource for researchers engaged in the structural analysis and drug design of novel indazole-based compounds.

Introduction to this compound Derivatives

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The 1H-indazol-3-amine scaffold, in particular, has been identified as an effective hinge-binding fragment in kinase inhibitors, making it a valuable pharmacophore in the development of targeted cancer therapies. The introduction of a methoxy group at the 4-position can significantly influence the molecule's electronic properties and conformational preferences, potentially impacting its biological activity and pharmacokinetic profile. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these derivatives, providing critical insights into structure-activity relationships (SAR) and guiding rational drug design.

Experimental Protocols

The following sections outline the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of substituted indazole derivatives, based on published methodologies for analogous compounds.

Synthesis and Crystallization

The synthesis of substituted indazole derivatives often involves multi-step reaction sequences. For instance, a common route to N-substituted indazoles involves the reaction of a nitroindazole precursor with a suitable reagent to introduce the desired substituent, followed by reduction of the nitro group to an amine. Subsequent reaction with a sulfonyl chloride or other electrophiles can yield the final product.

Example Synthetic Pathway:

Caption: General synthetic and crystallization workflow.

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as acetone or ethanol.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted and maintained at a constant temperature (e.g., 296 K) during data collection.

Data Collection and Refinement Workflow:

Methodological & Application

Application Notes and Protocols: 4-methoxy-1H-indazol-3-amine in Protein Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 4-methoxy-1H-indazol-3-amine, a key building block in the synthesis of potent protein kinase inhibitors. While not a potent inhibitor itself, its 3-aminoindazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of mimicking the adenine hinge-binding region of ATP in various kinases.[1] This document details the synthesis of this compound, its application in the synthesis of downstream kinase inhibitors, and relevant experimental protocols for evaluating the activity of such inhibitors.

Introduction: The Role of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a prominent feature in numerous FDA-approved protein kinase inhibitors, including Axitinib and Pazopanib.[1][2] The 1H-indazol-3-amine moiety, in particular, serves as an effective hinge-binding fragment, crucial for the affinity and selectivity of kinase inhibitors.[3] this compound provides a valuable starting material for the synthesis of a diverse range of substituted indazole-based inhibitors. Its strategic methoxy substitution can be used to modulate solubility, metabolic stability, and target engagement of the final compounds.

While direct protein kinase inhibition data for this compound is not extensively reported, its primary utility lies in its role as a synthetic intermediate. For instance, it is a documented precursor in the synthesis of inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator in stress and inflammatory signaling pathways.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃O | [4] |

| Molecular Weight | 163.18 g/mol | |

| CAS Number | 886362-07-8 | |

| Appearance | Off-white to light yellow powder | |

| Solubility | Soluble in DMSO and methanol |

Synthesis of this compound

The following protocol is adapted from established synthetic routes.[5]

Materials:

-

2-cyano-3-methoxyaniline

-

Hydrazine hydrate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

To a stirred solution of 2-cyano-3-methoxyaniline in a mixture of DMF and H₂O, add potassium carbonate.

-

Add hydrazine hydrate to the reaction mixture.

-

Heat the reaction mixture to 70°C and maintain for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthetic workflow for this compound.

Application in the Synthesis of ASK1 Inhibitors

This compound is a valuable precursor for the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. The general synthetic strategy involves the formation of a urea linkage with a substituted pyridine moiety.

Representative Synthetic Scheme:

The following scheme illustrates a representative synthesis of a 2-pyridyl urea-based ASK1 inhibitor, a class of compounds for which 3-aminoindazoles are key starting materials.

Caption: General workflow for the synthesis of a 2-pyridyl urea ASK1 inhibitor.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of compounds synthesized from this compound against protein kinases such as ASK1, a variety of in vitro assays can be employed. The ADP-Glo™ Kinase Assay is a common method.

Principle:

The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add kinase assay buffer to each well.

-

Add the test compound or DMSO (for control wells).

-

Add the ASK1 enzyme and MBP substrate solution.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Measure Luminescence: Read the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the positive control (DMSO-treated) to determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro ASK1 kinase inhibition assay.

Signaling Pathway Context: ASK1-Mediated Apoptosis

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular responses to stress, such as oxidative stress and inflammatory cytokines.[5] Activation of ASK1 leads to the phosphorylation and activation of downstream kinases, including MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. This signaling cascade can ultimately lead to apoptosis (programmed cell death). Inhibitors targeting ASK1 can block this pathway and are therefore of therapeutic interest for diseases characterized by excessive apoptosis and inflammation.

Caption: Simplified ASK1 signaling pathway leading to apoptosis.

References

- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. medchem.org.ua [medchem.org.ua]

- 4. promega.com [promega.com]

- 5. promega.de [promega.de]

Application Notes: Evaluating Cell Viability with 4-methoxy-1H-indazol-3-amine using the MTT Assay

Introduction

4-methoxy-1H-indazol-3-amine is a member of the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including anti-tumor properties.[1][2][3] Several indazole-based drugs, such as axitinib and pazopanib, are approved for cancer treatment.[1][4] The evaluation of novel indazole compounds for their potential as anti-cancer agents often involves assessing their impact on cell viability and proliferation in various cancer cell lines.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][9] The amount of formazan produced is directly proportional to the number of living cells.[9] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method to measure the metabolic activity of cells. The yellow tetrazolium salt, MTT, is converted by mitochondrial dehydrogenases of living cells into a purple formazan precipitate. These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Applications

-

Drug Discovery and Screening: To assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

-

Toxicology Studies: To determine the dose-dependent toxicity of the compound.

-

Cancer Research: To investigate the potential of this compound as an anti-cancer agent by evaluating its impact on cell proliferation.[1][5]

Experimental Protocols

Materials and Reagents

-

This compound

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (ELISA reader)

-

Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to determine the cell concentration.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).

-

Incubate the plate for another 24, 48, or 72 hours at 37°C with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

-

Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

IC₅₀ Determination: Plot the percent cell viability against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Data Presentation

The results of the MTT assay can be summarized in a table to show the effect of different concentrations of this compound on the viability of a cancer cell line after a specific incubation period (e.g., 48 hours).

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.087 | 100.0 |

| 1 | 1.189 | 0.075 | 94.8 |

| 5 | 0.982 | 0.061 | 78.3 |

| 10 | 0.753 | 0.055 | 60.0 |

| 25 | 0.498 | 0.042 | 39.7 |

| 50 | 0.241 | 0.031 | 19.2 |

| 100 | 0.112 | 0.019 | 8.9 |

Potential Signaling Pathway

Indazole derivatives have been shown to act as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[1][2] A potential mechanism of action for this compound could involve the inhibition of a key signaling pathway, such as a receptor tyrosine kinase (RTK) pathway.

Caption: Potential inhibition of an RTK signaling pathway.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT Assay | AAT Bioquest [aatbio.com]

- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apoptosis Detection using 4-methoxy-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to accurately detect and quantify apoptosis is therefore of paramount importance in both basic research and drug development.

This document provides detailed protocols for the detection of apoptosis using the novel fluorescent probe, 4-methoxy-1H-indazol-3-amine, hereafter referred to as ApoptoFluor-MIA. While specific data on ApoptoFluor-MIA is emerging, the following protocols are based on established methodologies for small molecule fluorescent probes in apoptosis detection. These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in fluorescence microscopy, flow cytometry, and for correlative analysis with established biochemical markers of apoptosis.

ApoptoFluor-MIA: A Novel Probe for Apoptosis Detection

ApoptoFluor-MIA is a cell-permeable fluorescent small molecule designed to specifically detect apoptotic cells. Its fluorescence is significantly enhanced upon binding to intracellular markers that become accessible during the apoptotic process.

Table 1: Hypothetical Characteristics of ApoptoFluor-MIA

| Property | Description |

| Molecular Formula | C8H9N3O |

| Excitation Wavelength (max) | ~350 nm |

| Emission Wavelength (max) | ~460 nm (blue) |

| Mechanism of Action | Binds to exposed membrane components or activated enzymes during early- to mid-stage apoptosis. |

| Cell Permeability | Permeable to live and apoptotic cells. |

| Photostability | Moderate; minimize photobleaching during imaging. |

| Storage | Store at -20°C, protected from light. |

Experimental Protocols

Induction of Apoptosis

A positive control for apoptosis is essential for validating the efficacy of ApoptoFluor-MIA. Staurosporine is a potent and widely used inducer of apoptosis in a broad range of cell types.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Staurosporine (1 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Protocol:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

The next day, treat the cells with staurosporine at a final concentration of 1 µM in complete medium. Include an untreated (vehicle control) well.

-

Incubate the cells for 3-6 hours, or for a time period previously determined to be optimal for apoptosis induction in your cell line.

-

Proceed with staining and analysis.

Apoptosis Detection by Fluorescence Microscopy

This protocol describes the use of ApoptoFluor-MIA for visualizing apoptotic cells using a fluorescence microscope.

Materials:

-

Apoptosis-induced and control cells on coverslips or in imaging-compatible plates

-

ApoptoFluor-MIA (1 mM stock in DMSO)

-

Hoechst 33342 or DAPI (for nuclear counterstaining)

-

Propidium Iodide (PI) or 7-AAD (for necrotic cell staining)

-

1X Annexin V Binding Buffer

-

Fluorescence microscope with appropriate filters (DAPI, FITC/GFP, and Texas Red channels)

Protocol:

-

Following apoptosis induction, wash the cells twice with cold PBS.

-

Prepare the staining solution by diluting ApoptoFluor-MIA to a final concentration of 5 µM, Hoechst 33342 to 1 µg/mL, and PI to 1 µg/mL in 1X Annexin V Binding Buffer.

-

Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Wash the cells twice with 1X Annexin V Binding Buffer.

-

Immediately image the cells using a fluorescence microscope.

-

Live cells: Should show minimal fluorescence from ApoptoFluor-MIA.

-

Apoptotic cells: Should exhibit bright blue fluorescence from ApoptoFluor-MIA.

-

Late apoptotic/necrotic cells: Will show both blue fluorescence from ApoptoFluor-MIA and red fluorescence from PI.

-

All nuclei will be stained blue with Hoechst 33342.

-

Apoptosis Detection by Flow Cytometry

This protocol provides a method for the quantitative analysis of apoptosis using ApoptoFluor-MIA and flow cytometry.

Materials:

-

Apoptosis-induced and control cells in suspension

-

ApoptoFluor-MIA (1 mM stock in DMSO)

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

FACS tubes

-

Flow cytometer

Protocol:

-

Harvest the cells (including the supernatant for suspension cells) and wash them once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of ApoptoFluor-MIA stock solution (for a final concentration of ~5-10 µM, optimization may be required) and 5 µL of 7-AAD or PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: ApoptoFluor-MIA negative, 7-AAD negative.

-

Early apoptotic cells: ApoptoFluor-MIA positive, 7-AAD negative.

-

Late apoptotic/necrotic cells: ApoptoFluor-MIA positive, 7-AAD positive.

-

Western Blot Analysis of Apoptosis Markers

To confirm the induction of apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Prepare cell lysates and determine protein concentration.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Data Presentation

Table 2: Example Flow Cytometry Data for Apoptosis Induction

| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| Staurosporine (1 µM) | 25.7 ± 3.5 | 55.1 ± 4.2 | 19.2 ± 2.9 |

Data are presented as mean ± standard deviation (n=3). Q4: ApoptoFluor-MIA-/7-AAD-; Q3: ApoptoFluor-MIA+/7-AAD-; Q2: ApoptoFluor-MIA+/7-AAD+

Table 3: Example Western Blot Densitometry Analysis

| Treatment | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Level |

| Vehicle Control | 1.00 | 1.00 |

| Staurosporine (1 µM) | 3.25 | 5.78 |

Values are normalized to the vehicle control group.

Mandatory Visualizations

Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

Caption: Experimental Workflow for Apoptosis Detection.

Application Note: Cell Cycle Analysis of Cancer Cells Treated with 4-methoxy-1H-indazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction Indazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] Several indazole-based agents, such as Pazopanib and Axitinib, have been successfully developed as kinase inhibitors for cancer therapy.[1] The core mechanism often involves the modulation of critical cellular processes like proliferation, apoptosis, and cell cycle progression.[2][3] This document provides a detailed protocol for analyzing the effects of a specific indazole derivative, 4-methoxy-1H-indazol-3-amine, on the cell cycle distribution of cancer cells using propidium iodide (PI) staining followed by flow cytometry.

Flow cytometry with PI staining is a robust and widely used method for cell cycle analysis.[4] PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] This protocol is designed to guide researchers in assessing the cytostatic potential of this compound and similar investigational compounds.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate a human cancer cell line (e.g., K562, human myelogenous leukemia) in 6-well plates at a density of 2 x 10⁵ cells/mL in appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Treat the cells by replacing the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control group treated with 0.1% DMSO.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Sample Preparation for Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide.[6][7][8]

-

Cell Harvesting:

-

For suspension cells (e.g., K562), transfer the cell suspension from each well into a separate 15 mL conical tube.

-

For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a conical tube.

-

-

Centrifugation: Centrifuge the cell suspensions at 1200 rpm for 5 minutes at 4°C.[6] Carefully aspirate the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 1200-2000 rpm for 5 minutes.[6] Discard the supernatant.

-

Fixation:

-

Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol drop-wise to the tube.[7] This step is crucial for permeabilizing the cells and preventing clumping.

-

Incubate the cells for at least 30 minutes at 4°C for fixation. Samples can be stored in 70% ethanol at 4°C for up to two weeks.[6][7]

-

-

Rehydration: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of cold PBS to remove residual ethanol.[7]

Propidium Iodide Staining

-

RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL in PBS).[6][8] Incubate for 30 minutes at 37°C. This step is essential to degrade RNA, ensuring that PI staining is specific to DNA.[4]

-

PI Staining: Add 400 µL of Propidium Iodide staining solution (50 µg/mL in PBS) to each tube.[6][8]

-

Incubation: Incubate the tubes in the dark for 30 minutes at room temperature.[7]

-

Filtering: Just before analysis, filter the cell suspension through a 40 µm nylon mesh to remove cell aggregates.[7] Keep samples on ice and protected from light until analysis.

Flow Cytometry Analysis

-

Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. Set the instrument to collect data for at least 10,000 single-cell events.

-